molecular formula C13H18O B7973416 1-(2-Ethylphenyl)pentan-1-one

1-(2-Ethylphenyl)pentan-1-one

Cat. No.: B7973416
M. Wt: 190.28 g/mol
InChI Key: DEYFMRGIBUTEHP-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)pentan-1-one is an aryl pentanone derivative featuring a 2-ethylphenyl substituent at the ketone position. These compounds are of interest due to their structural similarity to synthetic cathinones (β-keto amphetamines), which are known for their psychostimulant properties. However, unlike cathinones such as α-PVP or MDPV, this compound lacks the critical amino substituent required for dopamine/norepinephrine transporter inhibition, suggesting divergent pharmacological behavior .

Properties

IUPAC Name

1-(2-ethylphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-5-10-13(14)12-9-7-6-8-11(12)4-2/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYFMRGIBUTEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(2-ethylphenyl)pentan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

1-(2-Ethylphenyl)pentan-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying ketone reactivity.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)pentan-1-one involves interactions with various molecular targets, depending on the specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)pentan-1-one

  • Structure : Benzodioxol substituent at the phenyl position.
  • Properties : Pale yellow oil soluble in chloroform; used as an intermediate for nervous system stimulants .
  • Key Difference : The benzodioxol group enhances molecular rigidity and may influence receptor binding compared to the ethylphenyl group in the target compound.

1-(2-Hydroxyphenyl)pentan-1-one

  • Structure : Hydroxyl group at the 2-position of the phenyl ring.
  • Properties : Synthesized as a colorless oil; polar hydroxyl group increases solubility in polar solvents compared to ethyl substituents .

1-(2-Furyl)pentan-1-one

  • Structure : Furyl ring instead of phenyl.
  • Properties : Used in fragrances; heterocyclic furan ring alters electronic properties and reactivity .

N-Ethylpentylone (Ephylone)

  • Structure: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one.
  • Regulatory Status : Schedule I in the U.S. .

α-PVP

  • Structure : 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one.
  • Pharmacology: Acts as a dopamine/norepinephrine transporter blocker; associated with violent behavior and psychosis .
  • Regulatory Status : Controlled under international drug laws .

MDPV

  • Structure : 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one.
  • Pharmacology : Higher potency than α-PVP; induces severe cardiovascular and neurological effects .
  • Regulatory Status : Schedule II under the UN Convention .

Pyrovalerone

  • Structure : 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.
  • Pharmacology : Approved for medical use (e.g., fatigue treatment) but abused for stimulant effects .
  • Regulatory Status : Schedule IV .

Data Tables: Comparative Analysis

Table 1. Chemical and Pharmacological Comparison

Compound Substituent (Phenyl Ring) Amino Group Key Activity Solubility Regulatory Status
This compound 2-Ethylphenyl None Unknown (hypothetical precursor) Likely lipophilic Not scheduled
N-Ethylpentylone 1,3-Benzodioxol-5-yl Ethylamino Dopamine reuptake inhibition Water-soluble salt Schedule I
α-PVP Phenyl Pyrrolidinyl Psychomotor stimulation Soluble in methanol Controlled
MDPV 1,3-Benzodioxol-5-yl Pyrrolidinyl Potent neurotoxicity Water-soluble Schedule II
Pyrovalerone 4-Methylphenyl Pyrrolidinyl Stimulant (medical use) Not reported Schedule IV

Table 2. Substituent Impact on Activity

Substituent Electronic Effects Lipophilicity (LogP) Pharmacological Influence
2-Ethylphenyl Moderate +I effect High (~3.8) Potential metabolic stability
1,3-Benzodioxol-5-yl Electron-withdrawing Moderate (~2.5) Enhanced receptor binding
4-Methylphenyl Weak +I effect High (~3.5) Increased potency

Key Findings and Limitations

  • Pharmacological Gaps: Unlike cathinones, the absence of an amino group in the target compound precludes direct interaction with monoamine transporters, limiting psychostimulant activity .

Biological Activity

1-(2-Ethylphenyl)pentan-1-one, also known as 2-Ethyl-1-phenylpentan-1-one, is a ketone compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H20OC_{14}H_{20}O. It features a pentanone chain attached to a 2-ethylphenyl group, which influences its reactivity and interactions in biological systems. The presence of the ketone functional group and the aromatic ring are critical to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Addition Reactions : The ketone group can participate in nucleophilic addition reactions, which may alter the compound's interactions with biomolecules.
  • Electrophilic Substitution Reactions : The aromatic ring allows for electrophilic substitution, affecting the compound's reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. The following sections detail specific activities, mechanisms, and case studies.

Antimicrobial Activity

A study highlighted the compound's potential antimicrobial properties. It was observed that structurally similar compounds could modulate biofilm formation in Fusarium species, suggesting that this compound might influence microbial growth dynamics through similar mechanisms.

Hepatotoxicity Studies

Research evaluating the effects of inhaled variants of this compound on liver health in animal models indicated significant changes in hepatic triglycerides and phospholipids at higher exposure levels. Increased liver weights were noted after prolonged exposure, suggesting potential risks associated with similar compounds.

Biofilm Modulation

Investigation into biofilm formation revealed that volatile organic compounds like this compound could stimulate filamentation and increase extracellular matrix production in microbial species. This indicates a possible role in influencing microbial behavior in clinical settings.

Study on Antimicrobial Properties

A study conducted on the antimicrobial properties of related compounds found that certain ketones exhibited significant antibacterial activity against various strains. The results indicated that modifications to the aromatic ring could enhance or diminish this activity.

Hepatic Impact Assessment

In a controlled study involving mice exposed to varying concentrations of this compound, researchers noted a dose-dependent increase in liver weight and lipid accumulation. This study underlined the need for further investigation into the long-term effects of exposure to this compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other ketones:

CompoundStructureNotable Activity
1-Phenylhexan-1-oneC14H20OLower reactivity due to lack of ethyl group
1-(2-Methylphenyl)hexan-1-oneC14H20ODifferent steric properties affecting activity
1-(2-Isopropylphenyl)hexan-1-oneC15H22OIncreased steric hindrance may reduce biological interactions

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